4,4'-DDT (ring-13C12)

Descripción

Significance of Isotopic Labeling in Environmental Studies of Organic Contaminants

Isotopic labeling is a technique where atoms within a molecule are substituted with their heavier, non-radioactive (stable) isotopes. This substitution creates a compound that is chemically identical to the original substance but has a different molecular weight. researchgate.net This mass difference is the key to its utility in environmental analysis.

The primary significance of using stable isotope-labeled compounds in the study of organic contaminants lies in the isotope dilution method. duq.edursc.org This analytical technique involves adding a known amount of the labeled compound, such as 4,4'-DDT (ring-13C12), to an environmental sample (e.g., soil, water, sediment, or biological tissue) before extraction and analysis. duq.edu Because the labeled standard behaves identically to the native (unlabeled) contaminant throughout the often complex sample preparation and analysis process, any losses of the target analyte will be mirrored by proportional losses of the labeled standard. duq.edu

By using mass spectrometry, which can differentiate between the labeled and unlabeled forms based on their mass-to-charge ratio, scientists can determine the ratio of the native contaminant to the added labeled standard. researchgate.net This ratio allows for a highly accurate calculation of the original concentration of the contaminant in the sample, effectively correcting for any procedural inconsistencies or matrix effects that might otherwise lead to inaccurate results. duq.edu This leads to a significant improvement in the accuracy and precision of quantitative analysis. mdpi.com

Rationale for Utilizing Stable Isotopes in Persistent Organic Pollutant Research

The rationale for employing stable isotopes in persistent organic pollutant (POP) research is multifaceted and addresses several key challenges in environmental chemistry.

Firstly, POPs are often present at very low concentrations in the environment, making their accurate measurement difficult. duq.edu The high sensitivity of mass spectrometry, combined with the precision of the isotope dilution method, allows for reliable quantification even at trace levels. duq.edu

Secondly, environmental samples are inherently complex matrices containing a multitude of other compounds that can interfere with the analysis. duq.edu The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest during chromatographic separation helps to mitigate these "matrix effects," ensuring that the quantification is not skewed by other substances in the sample. mdpi.com

Thirdly, stable isotopes serve as powerful tracers to study the environmental fate and transport of POPs. nih.gov By introducing a labeled compound into a controlled experimental system, researchers can track its movement and degradation over time, providing critical insights into processes such as atmospheric transport, bioaccumulation in food webs, and the rates of various degradation pathways. rwth-aachen.deresearchgate.net For instance, the ratio of DDT to its metabolites like DDE and DDD can indicate whether the contamination is from a recent or historical source. researchgate.net

Finally, unlike radioactive isotopes, stable isotopes are not radioactive and therefore pose no radiological hazard, making them safer to handle in the laboratory and in field studies. nih.gov This has contributed to their widespread adoption in environmental research.

Detailed Research Findings

The application of 4,4'-DDT (ring-13C12) and other isotopically labeled DDT compounds has been instrumental in a wide array of environmental studies. Research has ranged from quantifying DDT levels in various environmental compartments to understanding its long-term persistence and biomagnification.

For example, studies have utilized 13C-labeled DDT as an internal standard to accurately measure the concentration of DDT and its metabolites in soil and sediment, revealing the extent of historical contamination in agricultural and industrial areas. nih.gov The precision afforded by this method has been crucial in assessing the effectiveness of remediation strategies.

Furthermore, research on the bioaccumulation of DDT in wildlife has heavily relied on these labeled standards. By analyzing tissues from various organisms within a food web, scientists can quantify the transfer and magnification of DDT from lower to higher trophic levels. nih.gov Such studies have provided critical data on the ecological risks posed by this persistent pollutant.

The following tables present data from various research studies, illustrating the application and findings related to the analysis of DDT in environmental samples, often facilitated by the use of isotopically labeled standards.

Table 1: Concentration of DDT and its Metabolites in Soil and Sediment Samples

This table showcases the levels of DDT and its primary metabolites found in different soil and sediment matrices. The use of isotope dilution mass spectrometry with standards like 4,4'-DDT (ring-13C12) is often employed to achieve the accuracy needed for such measurements.

| Sample Type | Location | p,p'-DDE (µg/kg) | p,p'-DDD (µg/kg) | p,p'-DDT (µg/kg) | Reference |

| Orchard Soil | British Columbia, Canada | 16,100 (organic carbon-lipid equivalent) | - | - | nih.gov |

| River Sediment | China | - | - | 0.5 - 72.0 (dry weight) | researchgate.net |

| Farm Community Soil | Southeast Missouri, USA | > 200 | - | - | |

| Soil near Sprayed Site (1997) | Rio de Janeiro, Brazil | - | - | up to 351 (dry weight) | nih.gov |

| Soil near Sprayed Site (1999) | Rio de Janeiro, Brazil | - | - | up to 112 (dry weight) | nih.gov |

Table 2: Bioaccumulation of DDT and its Metabolites in Biota

This table provides examples of DDT and metabolite concentrations found in various organisms, highlighting the process of biomagnification. Accurate quantification, often achieved using labeled standards, is essential for these ecological risk assessments.

| Organism | Tissue | Location | ΣDDT Concentration (ng/g) | Primary Metabolite | Reference |

| American Robin | Eggs | Okanagan Valley, Canada | 568,000 (lipid equivalent) | p,p'-DDE | nih.gov |

| Earthworm | - | Okanagan Valley, Canada | 96,500 (lipid equivalent) | p,p'-DDE | nih.gov |

| Chicken | Eggs | Rio de Janeiro, Brazil | 1,980,000 | p,p'-DDE | nih.gov |

| Bottlenose Dolphin | Blubber | Southern California, USA | 184,000 (lipid weight) | p,p'-DDE | nih.gov |

| Fish | - | Ethiopia | 0.89 - 172 (wet weight) | - | chromatographyonline.com |

Table 3: Analytical Method Performance using Isotope-Labeled Standards

This table illustrates the performance of analytical methods that utilize isotope-labeled standards for the quantification of POPs. It demonstrates the high level of accuracy and recovery that can be achieved.

| Analytical Method | Labeled Standard Used | Matrix | Recovery (%) | Accuracy Improvement (vs. RF) | Precision Improvement (vs. RF) | Reference |

| Direct Isotope Dilution MS | - | Human Serum | - | 250% | 300% | mdpi.com |

| Pressurized Liquid Extraction & Automated Cleanup | 13C-labeled PCDDs/PCDFs | River Sediment | 75-100% | - | - |

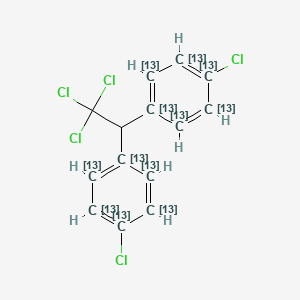

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-[2,2,2-trichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGGHNCTFXOJCH-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015925 | |

| Record name | 4,4'-DDT (ring-13C12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104215-84-1 | |

| Record name | 4,4'-DDT (ring-13C12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 4,4 Ddt Ring 13c12

Methodologies for the Synthesis of Ring-13C12 Labeled 4,4'-DDT and its Metabolites

The preparation of 4,4'-DDT (ring-13C12) and its primary metabolites, 4,4'-DDE (ring-13C12) and 4,4'-DDD (ring-13C12), involves a multi-step chemical process beginning with a carbon-13 enriched precursor.

The common synthetic pathway for producing 4,4'-DDT with 13C-labeled phenyl rings involves an acid-catalyzed condensation reaction. google.comsmolecule.com The process begins with uniformly labeled ¹³C₆-benzene as the starting material.

A key step is the oxychlorination of ¹³C₆-benzene to produce ¹³C₆-chlorobenzene. google.com This labeled chlorobenzene (B131634) is then subjected to a condensation reaction with chloral (B1216628) hydrate (B1144303) (trichloroacetaldehyde hydrate) in the presence of an acid catalyst to yield 4,4'-DDT (ring-¹³C₁₂). google.com A similar condensation reaction using dichloroacetaldehyde (B1201461) hydrate instead of chloral hydrate can be employed to synthesize the metabolite 4,4'-DDD (ring-¹³C₁₂). google.com

The other major metabolite, 4,4'-DDE (ring-¹³C₁₂), is synthesized via the dehydrochlorination of the newly created 4,4'-DDT (ring-¹³C₁₂). google.comsmolecule.com This reaction is typically achieved under alkaline conditions or through the use of a phase-transfer catalyst. google.comsmolecule.com

Table 1: Synthetic Pathway for 4,4'-DDT (ring-13C12) and its Metabolites

| Target Compound | Starting Materials | Key Reaction Type | Reference |

| 4,4'-DDT (ring-¹³C₁₂) | ¹³C₆-chlorobenzene, Chloral Hydrate | Acid-Catalyzed Condensation | google.com |

| 4,4'-DDD (ring-¹³C₁₂) | ¹³C₆-chlorobenzene, Dichloroacetaldehyde Hydrate | Acid-Catalyzed Condensation | google.com |

| 4,4'-DDE (ring-¹³C₁₂) | 4,4'-DDT (ring-¹³C₁₂) | Dehydrochlorination | google.comsmolecule.com |

The primary goal of the synthesis is to produce a compound with high isotopic enrichment and chemical purity. Following synthesis, purification steps such as recrystallization are performed. google.com Research syntheses have reported achieving a chemical purity of over 90% and a stable isotope abundance of more than 90%. google.com

For use as analytical standards, much higher purity is required. Commercial suppliers of stable isotope-labeled compounds offer 4,4'-DDT (ring-¹³C₁₂) with specified levels of enrichment and purity. otsuka.co.jpisotope.comisotope.com These products are essential for accurate quantification in environmental and biological samples. The use of an isotopically labeled internal standard allows researchers to correct for analyte loss during sample extraction and analysis, thereby improving the accuracy of the results. smolecule.com

Mass spectrometry is the primary technique used to determine the isotopic enrichment of the final product. almacgroup.comnih.gov This method distinguishes between the labeled and unlabeled forms of the molecule based on their mass difference. smolecule.com

Table 2: Purity and Enrichment of Commercially Available 4,4'-DDT (ring-13C12)

| Parameter | Specification | Supplier Example | Reference |

| Isotopic Enrichment | ≥99% | Cambridge Isotope Laboratories, Inc. | otsuka.co.jpisotope.com |

| Chemical Purity | ≥98% | Cambridge Isotope Laboratories, Inc. | isotope.comisotope.com |

| Isotopic Purity | >99% | Wellington Laboratories | well-labs.com |

| Chemical Purity | ≥98% | Wellington Laboratories | well-labs.com |

Synthetic Routes for Ring-13C12 Labeling

Spectroscopic and Chromatographic Validation of 4,4'-DDT (ring-13C12) Purity and Isotopic Enrichment

To be utilized as a reliable internal standard, the identity, chemical purity, and isotopic enrichment of synthesized 4,4'-DDT (ring-¹³C₁₂) must be rigorously validated. This is accomplished through a combination of chromatographic and spectroscopic techniques.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is a definitive method for validation. epa.gov This technique separates the labeled compound from potential impurities and provides precise mass data to confirm its elemental composition and isotopic distribution. The U.S. Environmental Protection Agency (EPA) Method 1699, for instance, employs HRGC/HRMS for the determination of pesticides like DDT and their labeled analogs in various environmental samples. epa.gov

Gas chromatography-mass spectrometry (GC-MS), often in tandem (MS/MS), is widely used for both validation and application. nih.govnih.gov For validation, the mass spectrometer is used to confirm the mass of the labeled compound and to determine the isotopic ratio by comparing the signal of the labeled molecule to any residual unlabeled molecule. nih.gov When used in quantitative analysis, selected ion monitoring (SIM) mode enhances sensitivity and specificity for the target analytes and their labeled internal standards. For example, specific ions are monitored for both the native p,p'-DDT and the ¹³C₁₂-p,p'-DDT internal standard to ensure accurate quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural confirmation and can also be used to measure carbon-13 isotopic enrichment in metabolites and other complex molecules. nih.gov

The validation process involves establishing calibration curves, determining limits of detection (LOD) and quantification (LOQ), and assessing recovery rates, all of which are critical for the development of robust analytical methods. nih.gov

Table 3: Analytical Techniques for Validation

| Technique | Purpose | Key Findings/Parameters | Reference |

| HRGC/HRMS | Identity Confirmation, Purity Analysis | Precise mass determination, Separation from impurities. | epa.gov |

| GC-MS(/MS) | Quantification, Purity Assessment | Isotopic enrichment determination, Calibration curves, LOD/LOQ. | nih.govnih.gov |

| NMR Spectroscopy | Structural Confirmation, Isotopic Enrichment | Unambiguous identification of compounds, Measurement of ¹³C enrichment. | nih.gov |

Advanced Analytical Methodologies Utilizing 4,4 Ddt Ring 13c12

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-precision quantitative analysis of chemical substances. duq.edu The use of 4,4'-DDT (ring-13C12) is central to the application of IDMS for the measurement of DDT in various complex matrices.

Principles and Applications in Environmental Sample Analysis

The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled standard, in this case, 4,4'-DDT (ring-13C12), to a sample prior to extraction and analysis. smolecule.com This labeled compound acts as an internal standard that behaves nearly identically to the native (unlabeled) 4,4'-DDT throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. smolecule.comlibios.fr Because the labeled and unlabeled forms are chemically indistinguishable in their partitioning and reactivity, any losses of the target analyte during sample preparation are mirrored by proportional losses of the internal standard.

By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the native 4,4'-DDT in the sample can be determined with exceptional accuracy. smolecule.com This method effectively compensates for matrix effects and variations in recovery, which are common challenges in environmental analysis.

IDMS utilizing 4,4'-DDT (ring-13C12) is widely applied in the analysis of a diverse range of environmental samples, including:

Water: Assessing contamination levels in surface water, groundwater, and wastewater. smolecule.comduq.edu

Soil and Sediment: Quantifying the accumulation of DDT in terrestrial and aquatic environments. smolecule.com

Biota: Measuring the body burden of DDT in various organisms to understand bioaccumulation and biomagnification. isotope.com

Air: Determining the atmospheric concentration of DDT in both vapor and particulate phases. researchgate.netnih.gov

Method Development and Validation Protocols using Labeled Standards

The development and validation of robust analytical methods for DDT analysis heavily rely on the use of labeled standards like 4,4'-DDT (ring-13C12). smolecule.com These standards are indispensable for optimizing and verifying the performance of each step in the analytical workflow.

During method development, 4,4'-DDT (ring-13C12) is used to:

Optimize Extraction Efficiency: Researchers can systematically evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) and solvents to maximize the recovery of DDT from the sample matrix. smolecule.com

Assess Cleanup Procedures: Environmental samples often contain a multitude of interfering compounds that can co-extract with the analyte and affect the accuracy of the measurement. epa.gov Labeled standards help in validating the effectiveness of cleanup steps, such as column chromatography, in removing these interferences without significant loss of the target analyte.

Evaluate Instrument Performance: The response of the analytical instrument, typically a gas chromatograph coupled with a mass spectrometer (GC-MS), can be fine-tuned and its stability monitored using the labeled standard. smolecule.com

Method validation protocols, guided by regulatory bodies like the U.S. Environmental Protection Agency (EPA), often mandate the use of isotopically labeled standards to demonstrate method accuracy, precision, and robustness. epa.gov Key validation parameters such as recovery, linearity, limits of detection (LOD), and limits of quantification (LOQ) are established with the aid of these standards. researchgate.netnih.gov

Role as an Internal Standard in High-Precision Environmental Measurements

In the pursuit of high-precision environmental measurements, 4,4'-DDT (ring-13C12) serves as an ideal internal standard. smolecule.com Its chemical and physical properties are virtually identical to the native compound, ensuring that it co-behaves with the analyte throughout the analytical procedure. libios.fr This co-behavior is crucial for correcting for any analyte loss that may occur during sample preparation and analysis.

The use of 4,4'-DDT (ring-13C12) as an internal standard significantly improves the precision and accuracy of quantitative results compared to other calibration methods. duq.eduhpst.cz For instance, in a study comparing different internal standard strategies for pesticide residue analysis, the use of ¹³C-labeled p,p'-DDT resulted in a dramatic improvement in precision, as indicated by a significant reduction in the relative standard deviation (RSD) of the measurements. hpst.cz

Integration of Gas Chromatography with Mass Spectrometry (GC-MS) for Labeled Compound Analysis

The coupling of Gas Chromatography (GC) with Mass Spectrometry (MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like DDT. nih.gov The integration of 4,4'-DDT (ring-13C12) into GC-MS workflows further enhances the capabilities of this analytical approach.

In GC-MS analysis, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

The use of 4,4'-DDT (ring-13C12) in GC-MS analysis offers several advantages:

Unambiguous Identification: The distinct mass of the labeled compound allows for its clear identification, even in the presence of complex sample matrices and co-eluting compounds. smolecule.com

Accurate Quantification: As in IDMS, the labeled standard serves as an internal reference for accurate quantification, correcting for variations in injection volume, instrument response, and sample matrix effects. hpst.cz

Monitoring Analyte Degradation: DDT is known to be susceptible to thermal degradation in the GC inlet, which can lead to the formation of its metabolites, DDE and DDD. usgs.gov The use of isotopically labeled DDT allows for the monitoring of this sample-specific degradation, as any breakdown of the native DDT will be mirrored by a similar breakdown of the labeled standard. This provides a valuable tool for assessing and correcting for analytical artifacts. usgs.gov

A study on the analysis of airborne DDT demonstrated the successful use of ¹³C-labeled 4,4'-DDT as an internal standard in a thermal desorption GC-MS method, achieving high precision and recovery. Another study highlighted the importance of using labeled standards to improve the precision of GC/MS/MS analysis of pesticide residues in food matrices. hpst.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies of Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules and studying their dynamic processes. nih.govnih.gov While less common than mass spectrometry for routine quantitative analysis of environmental contaminants, NMR plays a crucial role in the characterization of isotopically labeled compounds like 4,4'-DDT (ring-13C12) and in specialized research applications.

¹³C-NMR spectroscopy, in particular, provides detailed information about the carbon skeleton of a molecule. libretexts.org The chemical shift of each carbon atom in the NMR spectrum is sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.

In the context of 4,4'-DDT (ring-13C12), NMR spectroscopy is essential for:

Verifying Isotopic Enrichment: NMR can confirm the successful incorporation of ¹³C atoms into the DDT molecule and determine the specific positions of the labels.

Structural Confirmation: The NMR spectrum of 4,4'-DDT (ring-13C12) can be compared to that of the unlabeled compound to ensure that the isotopic labeling has not altered the fundamental chemical structure.

Mechanistic Studies: In research settings, ¹³C-labeled compounds can be used as tracers to study the mechanisms of chemical reactions and biological transformations. nih.gov By following the fate of the ¹³C label using NMR, researchers can gain insights into metabolic pathways and degradation processes.

While direct NMR analysis of environmental samples for DDT is generally not feasible due to sensitivity limitations, the technique is indispensable for the initial characterization and quality control of the labeled standards that are critical for other analytical methods. mdpi.com

Developments in Mass Spectrometry for Tracing Stable Isotope-Labeled Persistent Organic Pollutants

Advances in mass spectrometry technology have significantly enhanced the ability to trace stable isotope-labeled persistent organic pollutants (POPs) like 4,4'-DDT (ring-13C12) in the environment. core.ac.uk High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are at the forefront of these developments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident identification of analytes based on their elemental composition. nih.gov This is particularly valuable in complex environmental matrices where numerous compounds may have similar nominal masses. The use of HRMS in conjunction with isotope dilution provides a robust framework for the accurate quantification of POPs. core.ac.uk

Tandem Mass Spectrometry (MS/MS) , also known as MS², adds another dimension of selectivity to the analysis. hpst.cz In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 4,4'-DDT) is selected in the first mass analyzer, fragmented through collision with a neutral gas, and the resulting product ions are analyzed in a second mass analyzer. This technique, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and sensitive, significantly reducing the impact of matrix interferences. hpst.cz

The combination of these advanced mass spectrometry techniques with the use of stable isotope-labeled standards like 4,4'-DDT (ring-13C12) has led to the development of highly sensitive and selective methods for the analysis of POPs in a variety of matrices. duq.edu These methods are crucial for:

Environmental Forensics: Tracing the sources and transport pathways of pollutants in the environment. nih.gov

Metabolic and Degradation Studies: Elucidating the transformation products of POPs in biological and environmental systems. researchgate.net

Human Exposure Assessment: Quantifying the levels of POPs in human tissues and fluids to assess health risks. cdc.gov

Recent developments also include the use of advanced data analysis workflows to automatically detect and identify isotopically labeled compounds in complex datasets, further streamlining the process of tracing POPs in environmental and biological systems. lcms.cz

Environmental Fate and Degradation Mechanisms of 4,4 Ddt Ring 13c12

Application of Labeled Compounds in Environmental Half-Life Determinations

The use of stable isotope-labeled compounds like 4,4'-DDT (ring-13C12) is fundamental for accurately determining the environmental persistence and half-life of DDT. dergipark.org.tr Half-life can vary significantly, from years to decades, depending on environmental conditions. cdc.govnih.gov

Isotope dilution mass spectrometry (IDMS) is a primary application. A known quantity of 4,4'-DDT (ring-13C12) is introduced into an environmental sample (such as soil, water, or sediment) as an internal standard before analysis. smolecule.comresearchgate.net Because the labeled standard has nearly identical physicochemical properties to the native DDT, it experiences the same losses during sample extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, scientists can calculate the precise concentration of the original DDT in the sample, correcting for procedural inefficiencies and matrix effects. smolecule.comusgs.gov This method significantly improves the accuracy and reliability of quantitative data, which is essential for monitoring changes in concentration over time and thus calculating degradation rates and half-lives. smolecule.com

Furthermore, 4,4'-DDT (ring-13C12) is employed in fate and degradation studies to trace transformation pathways. smolecule.com By spiking a controlled environmental system (a microcosm) with the labeled compound, researchers can track its disappearance and the appearance of labeled metabolites over time. This provides unambiguous evidence of degradation and helps to elucidate the specific pathways and rates under different conditions. smolecule.com A powerful technique known as DNA Stable Isotope Probing (DNA-SIP) uses 13C-labeled substrates to identify the specific microorganisms responsible for the degradation by tracking the incorporation of 13C into the microbial biomass. uea.ac.ukresearchgate.net

Table 1: Applications of 4,4'-DDT (ring-13C12) in Environmental Analysis

| Application | Methodology | Primary Benefit | Reference |

|---|---|---|---|

| Quantitative Analysis | Isotope Dilution Mass Spectrometry (IDMS) | Improves accuracy by correcting for sample loss and matrix effects. | smolecule.comusgs.gov |

| Fate and Degradation Studies | Tracer studies in environmental microcosms. | Allows for unambiguous tracking of degradation pathways and rates. | smolecule.com |

| Identification of Degrading Microbes | DNA Stable Isotope Probing (DNA-SIP) | Links specific microbial species to the degradation of the contaminant. | uea.ac.ukresearchgate.net |

Abiotic Degradation Pathways

While biotic processes are the main drivers of DDT degradation, abiotic (non-biological) pathways also contribute to its transformation in the environment, albeit typically at a slower rate. uea.ac.uk

Hydrolysis: DDT can undergo hydrolysis, particularly under alkaline (high pH) conditions. This base-catalyzed reaction involves the elimination of hydrogen chloride (dehydrochlorination) to form DDE. cdc.govuea.ac.uk The rate of this reaction is pH-dependent, increasing as the pH rises. uea.ac.uk

Photolysis: Photodegradation can occur when DDT in surface waters or on soil surfaces is exposed to sunlight. However, the direct photolysis of DDT is a very slow process, with estimated half-lives of over 150 years in aquatic systems, as it requires absorption of shorter wavelength UV light that does not penetrate far into water bodies. cdc.govnih.gov

Mineral-Catalyzed Degradation: Certain minerals present in soils and sediments can catalyze the degradation of chlorinated compounds. Iron-bearing minerals, such as iron sulfides (e.g., pyrite) and iron oxides (e.g., magnetite), can facilitate abiotic reductive dechlorination, particularly under anaerobic conditions. microbe.com This process can transform DDT and its metabolites into less chlorinated compounds.

In most environments, abiotic degradation is considered a minor loss process compared to microbial degradation. cdc.gov However, in sterile or microbial-limited environments, these physical and chemical processes become the primary mechanisms for any transformation of DDT. uea.ac.uk

Photolytic Degradation Studies

Photolytic degradation, or photolysis, is a key process in the breakdown of DDT in the environment, primarily occurring in surface waters and on soil surfaces. cdc.gov This process involves the transformation of DDT molecules upon absorbing UV or visible light energy. rsc.org Studies have shown that the photolysis of DDT can be influenced by various environmental factors. researchgate.net

Direct photolysis of DDT in aquatic systems is generally a slow process, with estimated half-lives exceeding 150 years. cdc.gov However, the presence of sensitizers in natural waters can accelerate this process through indirect photolysis. nih.gov The rate of photolytic degradation is also affected by the medium in which it occurs. For instance, the conversion of DDT to its primary metabolite, DDE, was observed to be enhanced by exposure to sunlight in a 90-day soil experiment. cdc.gov

The use of 13C-labeled DDT in photolysis studies helps in understanding the reaction mechanisms and the extent of degradation. rsc.orgmjcce.org.mk For example, compound-specific isotope analysis (CSIA) can provide insights into the degradation pathways without the need to identify all transformation products. researchgate.net Research has indicated that under UV irradiation, less than 0.1% of initial 14C-p,p'-DDT on soil was mineralized to carbon dioxide and water after 10 hours. cdc.gov

Interactive Table: Photolytic Degradation of DDT Analogs

| Compound | Conditions | Half-life | Key Findings |

|---|---|---|---|

| p,p'-DDT | UV irradiation on soil | Not specified | <0.1% mineralization after 10 hours. cdc.gov |

| DDT | Simulated sunlight (>340 nm) with TiO2 catalyst | ~40 minutes | TiO2 is an effective photocatalyst for DDT degradation. researchgate.net |

| DDT | Aquatic systems (direct photolysis) | >150 years | Direct photolysis is a very slow process in water. cdc.gov |

Chemical Hydrolysis and Redox Transformations

Chemical hydrolysis and redox transformations are significant abiotic degradation pathways for 4,4'-DDT. Hydrolysis of DDT is notably base-catalyzed, leading to the formation of DDE. cdc.gov At a pH of 9, the half-life of DDT due to hydrolysis is approximately 81 days. cdc.gov In contrast, hydrolysis is not a significant fate process for its metabolites, DDE and DDD. cdc.gov

Redox transformations of DDT are particularly important under anaerobic conditions, often mediated by microorganisms. The primary product of reductive dechlorination is DDD. nih.gov The use of 13C-labeled DDT allows for detailed investigation of these transformation pathways. For instance, studies using labeled compounds can help differentiate between biotic and abiotic degradation processes and quantify the formation of various metabolites. The transformation of DDT to DDD is a key step in its anaerobic degradation pathway. nih.gov

Influence of Environmental Matrices on Degradation Rates

The degradation of 4,4'-DDT is significantly influenced by the environmental matrix in which it is present, such as sediment and soil. smolecule.comcdc.gov The use of 4,4'-DDT (ring-13C12) as an internal standard is particularly valuable in these complex matrices to account for matrix-induced effects that can alter analytical results. smolecule.comscielo.org.co

Sediment-Associated Degradation Dynamics

In aquatic environments, DDT and its metabolites strongly sorb to sediments, which act as both a sink and a source of these contaminants. nih.govnih.gov The degradation of DDT in sediments is a complex process involving both biotic and abiotic pathways. Anaerobic conditions in sediments favor the reductive dechlorination of DDT to DDD. nih.gov

Studies of contaminated sediments have shown that the distribution of DDT-related compounds in the nonextractable (bound) fraction can differ significantly from the extractable fraction. nih.gov The main anaerobic degradation product, DDD, is often abundant in sediment extracts. nih.gov However, chemical degradation procedures applied to pre-extracted sediment residues have released other metabolites like 4,4'-DBP, 4,4'-DDA, and 4,4'-DDM, suggesting that a variety of degradation processes are occurring. nih.gov The release of these bound residues can be initiated by the degradation of the organic and inorganic matrix of the sediment. nih.gov

The use of 13C-labeled DDT has been instrumental in tracing the fate of DDT in sediment. Compound-specific stable carbon isotope analysis has helped to identify contaminated sediment as a source of water-borne DDA.

Interactive Table: DDT Degradation in Sediments

| Location | Key Findings |

|---|---|

| Teltow Canal, Germany | The distribution of bound DDT-related compounds differed from the extractable fraction. nih.gov DDD was the main metabolite in extracts, while 4,4'-DBP, 4,4'-DDA, and 4,4'-DDM were released after chemical degradation of the sediment matrix. nih.gov |

| Teltow Canal, Germany | Stable carbon isotope analysis identified contaminated sediment as the source of DDA in the water. |

| Various Aquatic Systems | Sorption to sediments is a major process for DDT, with partition coefficients ranging from 1x10³ to 1x10⁷. nih.gov |

Soil-Matrix Interactions Affecting Transformation

In soil, the degradation of DDT is influenced by factors such as soil type, organic matter content, microbial activity, and sunlight exposure. cdc.gov Volatilization, plant uptake, water runoff, and chemical transformation are the main mechanisms for the loss of DDT residues from soil. cdc.gov

Both photodecomposition on the soil surface and microbial degradation occur. cdc.gov Sunlight exposure enhances the conversion of DDT to DDE. cdc.gov Biodegradation in soil can occur under both aerobic and anaerobic conditions, leading to the formation of both DDE and DDD. cdc.gov The use of 13C-labeled compounds is essential for monitoring the transformation of DDT in the complex soil system and for quantifying the formation of biogenic non-extractable residues. Studies with 13C-labeled phytomass have shown that newly incorporated organic matter is more labile and contributes significantly to CO2 efflux, indicating the dynamic nature of carbon transformation in soil. researchgate.net

The persistence of DDT and its metabolites in soil is a significant concern, and understanding the interactions with the soil matrix is crucial for assessing its long-term fate and risk. epa.gov

Biotransformation and Bioavailability Studies Using 4,4 Ddt Ring 13c12

In Vivo and In Vitro Biotransformation Pathways in Aquatic and Terrestrial Organisms

The transformation of DDT within living organisms is a critical factor determining its long-term impact. Studies using isotopically labeled DDT have helped delineate these complex pathways in a variety of species. Organisms metabolize DDT through different routes, with two primary initial metabolites being 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE). who.int The pathway via DDD generally leads to more rapid elimination, while DDE is typically the more persistent and widely stored metabolite. who.intcdc.gov

In aquatic environments, the biotransformation of DDT has been observed in both plants and animals.

Aquatic Plants : Research on the aquatic plant Elodea canadensis showed the reductive dechlorination of p,p'-DDT to its DDD analogue. researchgate.net Studies using carbon-14 (B1195169) labeled p,p'-DDT, a technique analogous to using 13C labeling, indicated that a significant portion (up to 22%) of DDT-related compounds became covalently bound within the plant tissue, indicating a potential pathway for detoxification and sequestration. researchgate.net

Fish : In marine fish such as the black sea bream (Acanthopagrus schlegeli), the biotransformation process is significantly influenced by the route of exposure (aqueous vs. dietary). nih.gov During the depuration (elimination) phase, DDE was identified as the main biotransformed product in the fish carcasses, whereas DDD was the predominant metabolite in the gills and viscera. nih.gov

In terrestrial ecosystems, similar metabolic processes occur.

Terrestrial Plants : The terrestrial plant kudzu (Pueraria thunbergiana) also demonstrates the ability to reductively dechlorinate DDT to DDD. researchgate.net

Mammals : In humans and laboratory animals, metabolism of DDT is similar, with the highly stable metabolite p,p'-DDE being found at higher concentrations in tissues than the parent DDT or its other metabolites. cdc.gov The major metabolite excreted in urine is 2,2-bis(p-chlorophenyl)acetic acid (DDA). cdc.gov Some studies also point to the formation of methylsulfonyl metabolites of DDT, which are potent toxicants. cdc.gov

These studies underscore that biotransformation pathways are species-specific and even tissue-specific, leading to different profiles of DDT metabolites.

Role of Isotope Tracers in Elucidating Metabolic Fate and Kinetics

Stable isotope tracers like 4,4'-DDT (ring-13C12) are indispensable for studying the metabolic fate and kinetics of contaminants. nih.gov Unlike radioactive tracers, stable isotopes are non-radioactive and can be naturally present in a system. nih.gov Their use allows for the precise quantification of metabolic fluxes and the identification of active biochemical pathways. nih.govvanderbilt.edu

A key advantage of using labeled compounds is the ability to study their behavior even in environments with pre-existing contamination. iaea.org Because the labeled molecule can be distinguished from the unlabeled native compound by its mass, researchers can accurately trace its journey through an organism or ecosystem. smolecule.com

Several advanced analytical techniques rely on stable isotopes:

Compound-Specific Isotope Analysis (CSIA) : This technique measures changes in the stable isotope ratios (e.g., ¹³C/¹²C) of a compound as it undergoes transformation. rsc.orgacs.org These isotopic shifts, known as kinetic isotope effects (KIE), provide detailed information about the specific chemical bonds being broken, helping to identify degradation pathways and reaction mechanisms. rsc.orgnih.gov

¹³C-Metabolic Flux Analysis (¹³C-MFA) : This powerful method involves introducing a ¹³C-labeled substrate into a biological system and then measuring the pattern of ¹³C incorporation into downstream metabolites. vanderbilt.eduplos.org By analyzing the distribution of the ¹³C label in products like amino acids, researchers can construct a comprehensive map of metabolic activity and quantify the carbon flow through various pathways. nih.govplos.org

In Vivo NMR Spectroscopy : Combined with ¹³C labeling, in-vivo Nuclear Magnetic Resonance (NMR) spectroscopy can provide unique insights into the binding mechanisms, biotransformation, and excretion of contaminants within a living organism. mdpi.com Techniques like 2D ¹H-¹³C NMR correlation experiments allow for a more comprehensive assignment of the metabolome in real-time. mdpi.com

By using these methods, scientists can determine kinetic variables such as rates of uptake, transformation, and elimination, providing a dynamic picture of a contaminant's lifecycle within an organism. nih.gov

Assessment of Bioaccessibility and Bioavailability in Environmental Compartments

A critical aspect of risk assessment is determining not the total concentration of a contaminant in the environment, but the fraction that is actually available for uptake by organisms. This is divided into bioaccessibility (the fraction available for absorption) and bioavailability (the fraction that is absorbed and reaches systemic circulation). nih.govecetoc.org 4,4'-DDT (ring-13C12) is central to modern methods for assessing these parameters in environmental compartments like soil and sediment.

Two prominent methods that utilize isotope-labeled standards are:

Isotope Dilution Method (IDM) : In this technique, a known amount of a stable isotope-labeled analogue, such as ¹³C-labeled DDT, is added to a sediment or soil sample. acs.org The labeled compound is assumed to mix with the "labile" or bioaccessible pool of the native contaminant. acs.org By measuring the final ratio of the labeled to the unlabeled compound after a period of equilibration (often as short as 24 hours), the size of the bioaccessible fraction can be accurately quantified. acs.org

Solid-Phase Microextraction with Performance Reference Compounds (PRC-SPME) : This method measures the freely dissolved concentration (Cfree) of a contaminant in the porewater of sediment, which is considered a strong indicator of its bioavailability. researchgate.netsci-hub.se To overcome the long time required for hydrophobic compounds like DDT to reach equilibrium, the SPME fiber is pre-loaded with isotope-labeled PRCs, such as ¹³C-labeled DDT analogues. researchgate.netsci-hub.seepa.gov The rate at which these PRCs dissipate from the fiber into the sediment is used to calculate the Cfree of the native contaminant, greatly reducing the required experimental time from days to hours. researchgate.netsci-hub.se

Studies using these techniques have revealed that the bioavailability of DDT in the environment is often much lower than the total concentration would suggest. Research on historically contaminated marine sediments has shown that aging significantly diminishes the bioaccessibility of DDT and its metabolites. nih.gov For highly hydrophobic compounds like p,p'-DDT and p,p'-DDE, the bioaccessible fraction in aged sediments can be less than 5% of the total concentration. nih.gov This bioaccessibility also shows a negative correlation with the compound's hydrophobicity (log Kow), with more hydrophobic compounds being less available. nih.gov

| Compound | Log Kow | Bioaccessibility Trend | Key Findings |

|---|---|---|---|

| p,p'-DDT | 6.91 | Very Low | Bioaccessible fraction can be <5% in aged sediments. nih.gov |

| p,p'-DDE | 7.33 | Low | Bioaccessibility is generally low and decreases with aging. nih.gov |

| p,p'-DDD | 6.57 | Higher than DDT/DDE | Bioaccessibility decreases in the order of DDD > DDE > DDT. nih.gov |

Dynamics of Uptake, Accumulation, and Elimination in Biota

Isotope tracers provide a precise means to study the dynamics of how organisms take up, distribute, and excrete contaminants like DDT. researchgate.net The process is influenced by the organism's physiology, the route of exposure, and the chemical properties of the compound. who.intnih.gov

Uptake and Accumulation: DDT and its metabolites are readily absorbed by organisms. cdc.gov In aquatic species, uptake from the surrounding water across gills is often the primary route, while for terrestrial animals, ingestion of contaminated food is the major source. who.int Once absorbed, these lipophilic (fat-loving) compounds are distributed throughout the body and accumulate in lipid-rich tissues, such as adipose tissue and breast milk. who.intcdc.gov The affinity for storage in fatty tissue is related to the compound's hydrophobicity, increasing in the order of p,p'-DDD < p,p'-DDT < p,p'-DDE. cdc.gov

A study on black sea breams demonstrated rapid accumulation of DDTs from both aqueous and dietary sources, with the highest concentrations found in the gills and viscera. nih.gov

Elimination: The excretion of DDT and its metabolites is generally a slow process, contributing to their persistence and biomagnification in food webs. cdc.govnih.gov Elimination occurs primarily via urine and feces after metabolic conversion to more water-soluble forms like DDA. cdc.gov

The kinetics of elimination differ among the various DDT metabolites. In studies with marine fish, DDD was found to have a significantly higher elimination rate than DDE. nih.gov Consequently, even if both are produced, the organism tends to retain more of the persistent DDE over time. nih.gov Elimination half-lives can vary widely depending on the species and the specific compound; for example, in earthworms, the half-lives for various polychlorinated biphenyls (PCBs), which are structurally similar to DDT, ranged from 6 to 25 days. oup.com Due to this slow elimination, DDT and especially DDE can persist in an animal's body for decades after exposure has ceased. cdc.gov

| Organism Group | Process | Key Findings |

|---|---|---|

| Aquatic Organisms (e.g., Fish) | Uptake | Rapid accumulation from both water and diet, especially in gills and viscera. nih.gov |

| Aquatic Organisms (e.g., Fish) | Elimination | Slow process. Elimination rate of DDD is significantly higher than that of DDE. nih.gov |

| Terrestrial Invertebrates (e.g., Earthworms) | Uptake/Elimination | Uptake is related to soil concentrations. Elimination half-lives can range from days to weeks. who.intoup.com |

| Mammals | Accumulation | Stored in proportion to the lipid content of tissues (e.g., adipose, milk). cdc.gov |

| Mammals | Elimination | Very slow, primarily as metabolites in urine and feces. Can persist in the body for decades. cdc.gov |

Ecological Dynamics and Trophic Transfer of 4,4 Ddt Ring 13c12

Quantification of Trophic Position and Food Web Dynamics using Stable Isotope Ratios (δ13C and δ15N)

To understand how contaminants like 4,4'-DDT move through an ecosystem, scientists first need to map the food web itself. This is accomplished by analyzing the stable isotope ratios of nitrogen (δ15N) and carbon (δ13C) in organisms. nih.govresearchgate.net The δ15N values increase predictably with each step up the food chain (trophic level), typically by 3-5‰, providing a continuous measure of an organism's trophic position. nih.govuit.no The δ13C values, on the other hand, change very little between prey and predator and are used to trace the primary sources of carbon at the base of the food web, such as distinguishing between benthic (bottom-dwelling) and pelagic (open-water) energy pathways in aquatic systems or between different plant types (C3 vs. C4) in terrestrial systems. nih.govdiva-portal.orgcdnsciencepub.com

The accuracy of studies examining the relationship between DDT concentrations and trophic position depends entirely on the precise measurement of the contaminant in various species. This is where 4,4'-DDT (ring-13C12) becomes vital. As an internal standard, a known amount is added to each environmental sample (e.g., tissue from fish, birds, or invertebrates) before chemical analysis. smolecule.com By comparing the signal of the native DDT to the known quantity of the labeled standard in a mass spectrometer, analysts can correct for any loss of the compound during extraction and cleanup, ensuring highly accurate concentration data. smolecule.com This allows researchers to confidently plot contaminant levels against δ15N values to determine if DDT is accumulating at higher trophic levels. oup.com

For instance, studies on avian food chains in temperate fruit orchards have used δ15N and δ13C analyses to evaluate the trophic relationships and dietary uptake of DDT-related compounds in species like the American robin. nih.govscienceopen.com By correlating the accurately measured DDT concentrations with the isotopic data, researchers can understand how foraging habitats and prey selection influence exposure. scienceopen.com

Investigation of Bioaccumulation and Trophic Magnification Factors (TMFs) in Ecosystems

Bioaccumulation is the buildup of a chemical in an organism from all sources, including food and the surrounding environment. Trophic magnification (or biomagnification) is the process whereby the concentration of a contaminant increases in successive trophic levels of a food web. nih.govoup.com The Trophic Magnification Factor (TMF) is a key metric used to quantify this phenomenon. It is calculated from the slope of the regression between the logarithm of contaminant concentrations and the trophic position (as determined by δ15N) of a range of organisms in the food web. oup.commdpi.com A TMF greater than 1 indicates that the chemical is biomagnifying. oup.com

The calculation of a reliable TMF is critically dependent on the accuracy of the contaminant concentration data for each species in the food web. The use of 4,4'-DDT (ring-13C12) as an internal standard during analysis by gas chromatography-mass spectrometry (GC-MS) is a standard procedure to guarantee this accuracy. smolecule.comresearchgate.net This allows for the robust comparison of TMFs across different ecosystems and for various compounds.

Studies have calculated TMFs for DDT and its metabolites in numerous ecosystems. For example, in a study of an aquatic food web in Liaodong Bay, China, the TMF for p,p'-DDT was found to be 7.76, while its metabolite p,p'-DDE had a TMF of 3.39. nih.gov In a southern alpine lake, the TMF for total DDTs was found to be greater than 2, clearly indicating biomagnification. mdpi.com These findings, which reveal the potent ability of DDT and its breakdown products to concentrate up the food chain, are underpinned by analytical methods that rely on isotopic standards like 4,4'-DDT (ring-13C12).

Table 1: Trophic Magnification Factors (TMFs) for DDT and its Metabolites in Various Ecosystems This table presents TMF values from different studies. The accuracy of these values relies on precise concentration measurements, often achieved using isotopically labeled standards like 4,4'-DDT (ring-13C12) in the analytical process.

| Ecosystem & Region | Compound | TMF Value | Significance (p-value) | Source |

|---|---|---|---|---|

| Aquatic Food Web, Liaodong Bay, China | o,p'-DDT | 12.3 | < 0.05 | nih.gov |

| Aquatic Food Web, Liaodong Bay, China | o,p'-DDD | 9.12 | < 0.05 | nih.gov |

| Aquatic Food Web, Liaodong Bay, China | p,p'-DDT | 7.76 | - | nih.gov |

| Aquatic Food Web, Liaodong Bay, China | p,p'-DDD | 4.17 | - | nih.gov |

| Aquatic Food Web, Liaodong Bay, China | p,p'-DDE | 3.39 | - | nih.gov |

| Aquatic Food Web, Lake Ziway, Ethiopia | ΣDDT | 1.19 | Significant | researchgate.net |

| Aquatic Food Web, Lake Ziway, Ethiopia | p,p'-DDE | 1.18 | - | researchgate.net |

Trophic Transfer through Aquatic Food Webs

DDT and its persistent metabolite DDE are notorious for their ability to be transferred and magnified through aquatic food webs. nih.gov Starting from contaminated water and sediments, these compounds are taken up by phytoplankton and invertebrates at the base of the food web. nih.gov These organisms are then consumed by small fish, which are in turn eaten by larger, predatory fish, and finally by fish-eating birds and mammals. At each step, the concentration of DDT-related compounds increases. nih.gov

Numerous studies have documented this process. In Lake Ziway, Ethiopia, DDT and its metabolites were quantified in various fish species, and a significant correlation was found between the concentrations and the trophic level of the fish, demonstrating active biomagnification. researchgate.netnih.gov Similarly, research in a protected southern alpine lake in Italy found high concentrations of DDTs in fish, with levels increasing at higher trophic levels. mdpi.com The study noted that oligotrophic lakes with food webs dependent on pelagic carbon sources may show higher TMFs for such compounds. mdpi.com

The analytical procedures for these studies, which often involve extracting trace amounts of contaminants from complex biological matrices, necessitate the use of isotopic standards. Adding 4,4'-DDT (ring-13C12) at the beginning of the sample preparation process allows researchers to precisely quantify the native DDT that was originally present in the organism, thereby providing the reliable data needed to model the trophic transfer through the food web. smolecule.com

Trophic Transfer through Terrestrial Food Webs

While less studied than aquatic systems, trophic transfer of DDT is also a significant process in terrestrial food webs. sfu.ca Contaminated soil can be a long-term source of DDT, which is taken up by soil invertebrates like earthworms. These invertebrates are then consumed by birds and small mammals, which are subsequently preyed upon by apex predators like hawks and eagles. scienceopen.comsfu.ca

A compelling example comes from fruit orchards in British Columbia, Canada, with a history of DDT use. nih.govscienceopen.com Decades after the pesticide was banned, significant concentrations of DDE were found in the soil, earthworms, and the eggs of American robins. scienceopen.com By using stable isotope analysis (δ15N and δ13C), researchers confirmed the trophic link between the earthworms and robins and calculated biomagnification factors (BMFs), which were generally greater than 1, indicating that DDE is still actively magnifying in these terrestrial food chains. scienceopen.com

Isotopic Fractionation during Trophic Transfer Processes

Isotopic fractionation refers to processes that alter the ratio of heavy to light isotopes in a compound. mdpi.com During metabolic or degradation processes, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C). tersusenv.com This results in the remaining, undegraded pool of the compound becoming enriched in the heavier isotope. tersusenv.com This phenomenon is the basis for Compound-Specific Isotope Analysis (CSIA), a powerful tool used to trace the degradation pathways and sources of contaminants in the environment. mdpi.comtersusenv.com

When studying the environmental fate of DDT, scientists can analyze the ¹³C/¹²C ratio of the native DDT itself. A shift towards a "heavier" isotopic signature (more ¹³C) in an environmental sample compared to the original technical mixture can indicate that degradation has occurred. nih.gov Research on Baltic Grey seals, for example, found that the p,p'-DDT and p,p'-DDE in their blubber were isotopically heavier than the original source, providing evidence of a kinetic isotope effect related to the degradation of DDT in the environment. nih.gov

The role of 4,4'-DDT (ring-13C12) in this context is not to be the subject of the fractionation analysis, as it is not present in the environment to undergo these processes. Instead, its fixed and known isotopic composition makes it an ideal reference and internal standard during the complex CSIA measurements. smolecule.comacs.org It helps ensure that the subtle isotopic shifts measured in the native DDT are genuine and not artifacts of the analytical procedure, thus supporting the use of CSIA to understand the long-term fate and degradation of DDT during its trophic transfer. nih.gov

Modeling and Predictive Applications of 4,4 Ddt Ring 13c12 Data

Integration of Isotopic Tracer Data into Environmental Multimedia Models

Environmental multimedia models, such as Mackay-type fugacity models, are crucial for understanding the distribution and fate of chemicals in the environment. uninsubria.itenv.go.jp These models divide the environment into various compartments—air, water, soil, sediment, and biota—and calculate the mass balance of a contaminant based on its chemical properties and the characteristics of the environment. uninsubria.itenv.go.jp The integration of isotopic tracer data from 13C-DDT is pivotal for enhancing the accuracy and predictive power of these models.

By adding a known quantity of 13C-DDT to an environmental sample, scientists can use isotope dilution mass spectrometry (IDMS) to precisely measure the concentration of native DDT. smolecule.comresearchgate.net This technique corrects for losses of the analyte during sample extraction and analysis, yielding highly accurate data. researchgate.net This accurate concentration data is a critical input for multimedia models, serving as a benchmark to calibrate and validate model outputs. uninsubria.it

Furthermore, 13C-DDT can be used in controlled experiments to trace the degradation pathways and transfer rates of DDT between different environmental compartments. smolecule.com By tracking the changes in the ratio of labeled to unlabeled DDT over time, researchers can determine key parameters required by multimedia models, such as degradation half-lives and intermedia transport coefficients. smolecule.comuninsubria.it This allows for a more realistic representation of environmental processes within the model framework.

Table 1: Role of 13C-DDT Data in Environmental Multimedia Models

| Model Type | Application of 13C-DDT Data | Research Finding |

|---|---|---|

| Fugacity Models (Mackay-type) | Provides accurate concentration data for model calibration and validation. uninsubria.it | Used to predict the regional contamination evolution of DDT over extended periods (e.g., 100 years). uninsubria.it |

| Spatial Fate Models (e.g., SoilPlusVeg) | Helps in determining spatially resolved concentrations to account for non-uniform distribution in the environment. uninsubria.it | Integration of GIS data with model frameworks allows for allocation of different geographic features, improving spatial predictions. uninsubria.it |

| Dynamic Fate Models | Used to determine kinetic parameters, such as degradation rates and intermedia transfer coefficients, by tracking the tracer over time. smolecule.comuninsubria.it | Characterizes the temporal evolution of contaminant concentrations in various environmental compartments. uninsubria.it |

Uncertainty Analysis and Model Validation using Isotope Dilution and Tracer Techniques

Uncertainty is an inherent part of all environmental modeling. numberanalytics.compe-rc.nl It can arise from various sources, including errors in input data, model structure simplifications, and parameter estimation. nusap.netnaturalcapitalproject.org Isotope dilution and tracer techniques using 13C-DDT are instrumental in quantifying and reducing this uncertainty, thereby validating the performance of environmental models.

The primary method for this is Isotope Dilution Mass Spectrometry (IDMS), which is considered a definitive technique for its high precision and accuracy. researchgate.netresearchgate.net By minimizing the analytical uncertainty associated with measuring DDT concentrations in environmental samples, IDMS provides a reliable dataset against which model predictions can be compared. researchgate.netepa.gov This comparison is the cornerstone of model validation.

A significant application is in determining the bioaccessibility of contaminants in soil and sediment. escholarship.orgresearchgate.netacs.org The total concentration of a contaminant measured by exhaustive extraction may not accurately reflect the fraction that is available to organisms. researchgate.net The isotope dilution method (IDM) can quantify this "accessible" fraction. escholarship.orgacs.orgacs.org In this approach, the 13C-DDT tracer is added to a sample, and after an equilibration period, the ratio of the tracer in the solid and aqueous phases reveals the fraction of the native contaminant that is available for exchange and, by extension, for biological uptake. acs.org This bioaccessible concentration is a more relevant metric for risk assessment and provides a more stringent test for validating the output of fate and bioaccumulation models. researchgate.netacs.org Studies have shown a strong correlation between IDM-derived accessible concentrations and the actual tissue residues in organisms, confirming the method's validity. researchgate.netacs.org

Table 2: Application of Isotope Dilution Method (IDM) for Model Validation

| Parameter Measured | Technique | Finding | Relevance to Model Validation |

|---|---|---|---|

| Accessible Fraction (E) | Isotope Dilution Method (IDM) with 13C or deuterated analogues. acs.orgacs.org | In historically contaminated marine sediments, the accessible fraction (E) for DDT and PCBs ranged from 0.28 to 0.89, indicating reduced availability of aged residues. acs.orgacs.org | Provides a realistic measure of contaminant availability for validating bioaccumulation and risk assessment models, which often overestimate risk based on total concentrations. researchgate.netacs.org |

| Accessible Concentration (Ce) | Isotope Dilution Method (IDM). researchgate.netacs.org | IDM-derived accessible concentrations accurately predicted tissue residues in earthworms (Eisenia fetida). researchgate.net | Confirms that the model can accurately predict the contaminant fraction that poses a direct risk to biota. researchgate.net |

| Equilibration Time | Kinetic analysis of isotope dilution. acs.org | Apparent equilibrium between the tracer and native chemical was reached within 24-48 hours in sediment and soil slurries. researchgate.netacs.org | Establishes the necessary experimental conditions for accurately determining the accessible fraction, ensuring the data used for validation is robust. acs.org |

Predictive Modeling of Long-Range Transport and Environmental Persistence

Persistent organic pollutants (POPs) like DDT are subject to long-range atmospheric transport, leading to their presence in remote ecosystems far from their original sources. unitar.org Predictive models are essential tools for understanding these transport phenomena and assessing the global persistence and impact of such chemicals. uninsubria.it Data derived from 13C-DDT studies are crucial for developing and parameterizing these complex models.

By using 13C-DDT as a tracer, researchers can investigate the fundamental processes that govern long-range transport, such as volatilization from soil and water, atmospheric degradation rates, and deposition patterns. uninsubria.it For instance, the ratio of DDT to its metabolites (like DDE and DDD) can indicate the age of a residue and whether it comes from a recent application or has been transported from a distant source. core.ac.uk The use of 13C-labeled standards ensures that the measurement of these ratios is accurate, lending greater confidence to the interpretation of sources and transport pathways. uninsubria.it

This data feeds into multimedia, multi-pathway models that simulate the journey of DDT through the global environment. uninsubria.it These models can predict environmental concentrations in various media on a regional or global scale and estimate the persistence and potential for accumulation in remote regions like the Arctic. The accuracy of these predictions relies heavily on the quality of the input data, where the use of 13C-DDT for quantification and process studies provides a solid foundation. copernicus.org

Table 3: Modeling Long-Range Transport and Persistence of DDT

| Model Aspect | Role of 13C-DDT Data | Example Application |

|---|---|---|

| Source Apportionment | Provides accurate quantification of DDT/metabolite ratios, which helps distinguish between local/recent use and aged/transported contamination. core.ac.uk | Analysis of atmospheric samples to determine if DDT originated from regional sources or long-range transport. core.ac.uk |

| Atmospheric Fate | Used in studies to determine key model parameters like atmospheric half-life and particle-gas partitioning (ф). core.ac.uk | Calculating the overall persistence and transport potential of DDT in the atmosphere. core.ac.uk |

| Multimedia Fate Modeling | Provides high-quality concentration data for calibrating and validating global models that predict environmental distribution and persistence. uninsubria.itcopernicus.org | Estimating the total emission of DDT into the environment over decades and simulating its subsequent distribution and fate in various compartments. uninsubria.it |

Future Directions and Research Opportunities

Advancements in Stable Isotope Labeling Synthesis Technologies

The ability to conduct advanced environmental and toxicological research hinges on the availability of high-purity, isotopically labeled compounds. The synthesis of molecules as complex as 4,4'-DDT (ring-13C12) requires sophisticated chemical techniques. Future progress in this area is focused on improving efficiency, yield, and the variety of available labeled POPs and their metabolites.

A key method for producing 4,4'-DDT (ring-13C12) involves a multi-step chemical synthesis starting from a labeled precursor. google.com This process underscores the specialized capabilities required to create these essential research tools. For instance, a patented method outlines the synthesis of 13C-labeled DDT, as well as its common metabolites DDD (Dichlorodiphenyldichloroethane) and DDE (Dichlorodiphenyldichloroethylene), ensuring a reliable supply for environmental studies. google.com The synthesis starts with 13C6-benzene, a foundational block where all six carbon atoms are the carbon-13 isotope. google.com This is then used in a condensation reaction to build the final DDT molecule, resulting in a product with high chemical and isotopic purity. google.com Global suppliers like Cambridge Isotope Laboratories, Inc. (CIL), which operates the world's largest 13C isotope separation facility, are central to providing these and other stable isotope standards for research. shoko-sc.co.jp

Table 1: Synthesis Method for 13C12-DDT

| Step | Description | Starting Material | Product | Purity Achieved |

|---|---|---|---|---|

| 1 | Oxychlorination of the labeled benzene (B151609) ring. | 13C6-Benzene | 13C6-Chlorobenzene | - |

| 2 | Acid-catalyzed condensation reaction. | 13C6-Chlorobenzene and Trichloroacetaldehyde hydrate (B1144303) | 13C12-DDT | Chemical Purity: >90% Isotopic Abundance: >90% google.com |

This interactive table summarizes the key stages in the synthesis of 4,4'-DDT (ring-13C12), highlighting the transformation from a basic labeled precursor to the final complex molecule.

Advancements are aimed at developing more versatile and efficient synthetic routes. This includes exploring novel catalytic processes and expanding the library of labeled precursors to facilitate the creation of a wider range of labeled environmental contaminants. symeres.comwhiterose.ac.uk Such progress is crucial for enabling more complex and realistic environmental studies.

Emerging Analytical Technologies for Labeled Persistent Organic Pollutants

The true power of using 4,4'-DDT (ring-13C12) is realized through advanced analytical technologies capable of detecting and quantifying it at ultra-trace levels within complex environmental samples like soil, water, and biological tissues. researchgate.netsgsaxys.com Isotope Dilution Mass Spectrometry (IDMS) is the gold standard in this field, providing exceptional accuracy and precision. researchgate.net In IDMS, a known amount of the labeled compound, such as 13C12-DDT, is added to a sample. Because the labeled and unlabeled versions behave identically during extraction and analysis, any loss of the compound during sample preparation can be precisely corrected for, leading to highly reliable data. researchgate.netsgsaxys.com

Other emerging techniques include:

Compound-Specific Isotope Analysis (CSIA): This method, often using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), measures the stable isotope ratios of individual compounds within a sample. researchgate.netiaea.org It can provide unique insights into the sources and degradation pathways of pollutants in the environment. iaea.org

Direct Analysis in Real Time (DART): When coupled with HRMS, DART allows for the rapid analysis of samples with little to no preparation, making it a powerful tool for high-throughput screening of contaminated water or soil. thermofisher.com

Advanced Imaging Techniques: Technologies like Imaging Mass Cytometry (IMC) and Multiplexed Ion Beam Imaging (MIBI), which use metal stable isotope labels, are opening new frontiers. biophysics-reports.org While currently focused on biological applications like proteomics, these approaches could be adapted to visualize the distribution of labeled POPs within the tissues of exposed organisms, providing unprecedented spatial information for ecotoxicology. biophysics-reports.org

Table 2: Comparison of Analytical Technologies for Labeled POPs

| Technology | Principle | Key Advantage for 13C12-DDT Analysis |

|---|---|---|

| Isotope Dilution Mass Spectrometry (IDMS) | A known quantity of a labeled standard is added to a sample before analysis. The ratio of labeled to unlabeled analyte is measured by MS. | Corrects for procedural losses, leading to highly accurate quantification. researchgate.netsgsaxys.com |

| GC-High Resolution Mass Spectrometry (GC-HRMS) | Separates compounds by GC and detects them with a high-resolution mass analyzer (e.g., TOF, Orbitrap). | Provides high mass accuracy and selectivity, reducing interferences from complex environmental matrices. researchgate.netwur.nlacs.org |

| Compound-Specific Isotope Analysis (CSIA) | Uses GC-IRMS to measure the precise isotope ratio (e.g., 13C/12C) of a specific compound. | Can help differentiate between sources of pollution and track degradation processes. researchgate.netiaea.org |

This interactive table compares prominent analytical methods used for the detection and quantification of labeled persistent organic pollutants, detailing their underlying principles and specific benefits for research involving 4,4'-DDT (ring-13C12).

Interdisciplinary Approaches in Environmental Isotope Biogeochemistry and Ecotoxicology

The most significant research opportunities arise from integrating the use of 4,4'-DDT (ring-13C12) across multiple scientific disciplines, particularly environmental isotope biogeochemistry and ecotoxicology. researchgate.net This interdisciplinary approach allows scientists to connect the environmental pathways of a pollutant with its biological effects.

Environmental Isotope Biogeochemistry uses stable isotopes to trace the movement and transformation of elements and compounds through ecosystems. researchgate.net By introducing 13C12-DDT into controlled environmental systems (mesocosms) or using it in laboratory experiments, researchers can:

Track the precise pathways of DDT from soil or water into microorganisms, plants, and animals. jlakes.orgnih.gov

Identify and quantify degradation products (metabolites) like 13C-labeled DDE and DDD, revealing how and where DDT is broken down in the environment. researchgate.net

Determine the rate of bioaccumulation and biomagnification up the food chain, as the labeled carbon provides an unambiguous signal of the pollutant's presence. ebsco.com

Ecotoxicology studies the harmful effects of chemical substances on living organisms and ecosystems. sednet.orgcriver.com A major challenge in this field is determining the bioavailability of a pollutant—the fraction of the total amount that is actually available to be taken up by an organism and cause harm. sednet.org Using 13C12-DDT helps overcome this challenge by allowing researchers to definitively link exposure to effect. researchgate.net If a toxic effect is observed in an organism, the presence and quantity of the 13C label in its tissues provides direct evidence of uptake and can be correlated with the observed biological response.

Combining these fields creates a powerful research paradigm. For example, an experiment could simultaneously measure how 13C12-DDT is transformed by soil microbes (biogeochemistry) while also assessing its toxic effects on earthworms living in that soil (ecotoxicology). This provides a holistic understanding of a pollutant's risk profile in a specific environment.

Table 3: Research Questions Addressed by Interdisciplinary Approaches Using 13C12-DDT

| Research Question | Discipline Combination | How 13C12-DDT Helps |

|---|---|---|

| What are the primary degradation pathways of DDT in a wetland ecosystem? | Biogeochemistry & Environmental Microbiology | Allows for unambiguous identification of 13C-labeled metabolites (DDE, DDD) in sediment, water, and biota. researchgate.net |

| How does DDT bioaccumulate in an aquatic food chain and what are the toxicological consequences for top predators? | Ecotoxicology & Environmental Chemistry | Enables precise measurement of 13C12-DDT transfer between trophic levels and correlation with health effects in predator species. ebsco.com |

| To what extent can plants take up and metabolize DDT from contaminated soil (phytoremediation)? | Plant Science & Biogeochemistry | Traces the uptake of the 13C label into plant tissues and its potential transformation into other compounds. researchgate.net |

This interactive table illustrates how combining different scientific fields with the use of 4,4'-DDT (ring-13C12) can address complex environmental research questions.

Q & A

Q. How can labs safely handle 4,4'-DDT (ring-¹³C₁₂) given its classification as a potential carcinogen?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.